molecular formula C13H12F2N4O B14785304 (3S)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile

(3S)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile

Cat. No.: B14785304
M. Wt: 278.26 g/mol
InChI Key: SYSUFNUKZJVPBI-NCWAPJAISA-N
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Description

(2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antifungal agents. The presence of the triazole ring and the difluorophenyl group suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Introduction of the difluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the butanenitrile backbone: This could be achieved through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Halogenation or alkylation of the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential antifungal or antibacterial agent.

    Industry: Used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. The difluorophenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Itraconazole: Known for its broad-spectrum antifungal activity.

    Voriconazole: Effective against a wide range of fungal infections.

Uniqueness

(2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile may offer unique advantages, such as improved potency, reduced side effects, or enhanced pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C13H12F2N4O

Molecular Weight

278.26 g/mol

IUPAC Name

(3S)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile

InChI

InChI=1S/C13H12F2N4O/c1-9(5-16)13(20,6-19-8-17-7-18-19)11-4-10(14)2-3-12(11)15/h2-4,7-9,20H,6H2,1H3/t9?,13-/m0/s1

InChI Key

SYSUFNUKZJVPBI-NCWAPJAISA-N

Isomeric SMILES

CC(C#N)[C@@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O

Canonical SMILES

CC(C#N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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